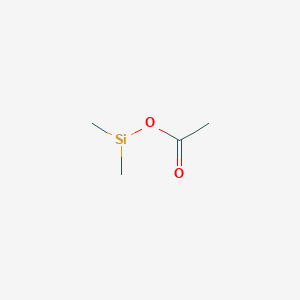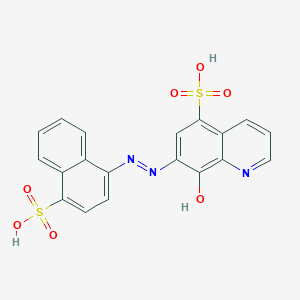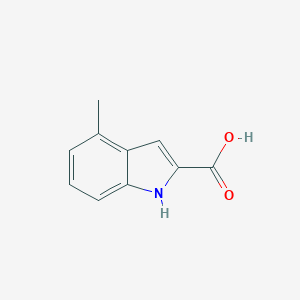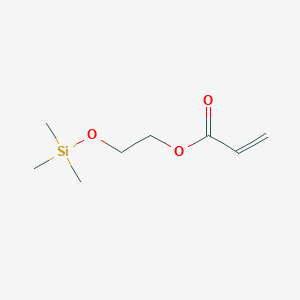
N,N'-Dicinnamylidene-1,6-hexanediamine
Descripción general
Descripción
Synthesis Analysis
DCDH is synthesized through a series of reactions involving allylation and formylation of the diamine. This results in the formation of quaternary ammonium monomers and their subsequent polymerization.Molecular Structure Analysis
The molecular formula of DCDH is C24H28N2 . The molecular weight is 344.49 g/mol .Chemical Reactions Analysis
DCDH can be used for the vulcanization of elastomers that are reacting with amines . It is recommended for fluorinated rubbers, ethylene acrylates copolymers, epichlorhydrins, and bromobutyl rubbers .Physical And Chemical Properties Analysis
DCDH has a density of 0.9±0.1 g/cm3 . Its boiling point is 530.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.6±3.0 kJ/mol . The flash point is 267.8±30.9 °C . The index of refraction is 1.527 . The molar refractivity is 114.2±0.5 cm3 .Aplicaciones Científicas De Investigación
Vulcanization of Elastomers
- Details : It enhances the crosslinking of rubber molecules, improving mechanical properties, heat resistance, and durability. Notably, it is recommended for fluorinated rubbers, ethylene acrylate copolymers, epichlorohydrins, and bromobutyl rubbers .
Heat-Aging Studies on Fluororubber
- Details : The compound plays a crucial role in determining network changes during heat aging. Techniques include chemical stress relaxation, swelling measurements, gel permeation chromatography, and IR spectroscopy .
Sulfur Cure Accelerator for Fluoroelastomers
- Details : Its excellent sulfurization performance helps prevent the formation of pores in vulcanized rubber. Typical curing conditions involve a two-stage process at specific temperatures and durations .
Chemical Synthesis Intermediates
- Details : Researchers use it to create more complex molecules, leveraging its unique structure and reactivity. Its applications extend beyond rubber chemistry to broader organic synthesis .
Acid Acceptors in Polymer Chemistry
- Details : It participates in polymerization reactions, neutralizing acidic byproducts and promoting crosslinking. This property is valuable in various polymer systems .
Potential Antioxidant Properties
Safety and Hazards
If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Mecanismo De Acción
Target of Action
N,N’-Dicinnamylidene-1,6-hexanediamine, also known as N1,N6-Bis(3-phenylallylidene)hexane-1,6-diamine, is primarily used as a vulcanizing agent for fluororubber . The primary targets of this compound are the polymer chains in the rubber material. The role of this compound is to cross-link these polymer chains, enhancing the material’s properties such as its elasticity and strength .
Mode of Action
The compound interacts with its targets (the polymer chains) through a process known as vulcanization. This is a chemical reaction where the compound forms cross-links between the polymer chains. These cross-links are covalent bonds that help to improve the material’s properties .
Biochemical Pathways
This process can be considered a biochemical pathway in the context of material science .
Result of Action
The result of the action of N,N’-Dicinnamylidene-1,6-hexanediamine is the formation of cross-links between polymer chains in the rubber material. This leads to an improvement in the material’s properties, such as increased elasticity and strength. It also helps to prevent the formation of air pockets in the vulcanized rubber .
Action Environment
The action of N,N’-Dicinnamylidene-1,6-hexanediamine is influenced by environmental factors such as temperature and pressure. The vulcanization process typically involves heating the rubber material to facilitate the cross-linking reaction . Therefore, the efficacy and stability of the compound’s action can be influenced by these environmental conditions.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[6-[[(E)-3-phenylprop-2-enylidene]amino]hexyl]prop-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFMBHTMKBVLS-NCDJPSHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NCCCCCCN=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dicinnamylidene-1,6-hexanediamine | |
CAS RN |
140-73-8 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-hexamethylenebis(cinnamylideneamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















